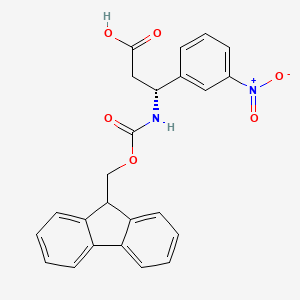

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid

CAS No.: 374791-04-5

Cat. No.: VC2428139

Molecular Formula: C24H20N2O6

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374791-04-5 |

|---|---|

| Molecular Formula | C24H20N2O6 |

| Molecular Weight | 432.4 g/mol |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

| Standard InChI Key | SFZOBIQWMMCMFE-JOCHJYFZSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid represents a specialized amino acid derivative primarily used in peptide synthesis. It belongs to the class of Fmoc-protected amino acids, which are fundamental building blocks in modern peptide chemistry. The systematic name reflects its complex structure, featuring the Fmoc protecting group attached to an amino functionality, with a nitrophenyl substituent at the 3-position.

Molecular Identity and Registry Information

The compound possesses specific identifiers that ensure its precise identification in chemical databases and scientific literature:

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 374791-04-5 |

| Molecular Formula | C₂₄H₂₀N₂O₆ |

| Molecular Weight | 432.43 g/mol |

| MDL Number | MFCD01631080 |

| InChI Key | RZRRJPNDKJOLHI-QFIPXVFZSA-N |

The compound is registered under CAS number 374791-04-5, with the molecular formula C₂₄H₂₀N₂O₆, indicating its complex organic structure . The molecular weight of 432.43 g/mol reflects its relatively large structure, typical of protected amino acid derivatives used in peptide synthesis . These identification parameters ensure unambiguous recognition of the compound across different chemical databases and research publications.

Structural Characteristics and Notation

The structural representation of the compound reveals its important functional elements:

Table 2: Structural Notation Systems

| Notation System | Representation |

|---|---|

| SMILES Code | O=C(O)CC@@HC4=CC=CC(N+=O)=C4 |

| InChI | InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) |

The SMILES notation provides a linear representation of the structure, with the [C@@H] stereo descriptor specifically indicating the R-configuration at the chiral center . This notation is valuable for computational chemistry and database searching. The InChI representation offers a standardized approach to encoding the chemical structure, facilitating interoperability between different chemical databases and information systems .

The compound features several distinct structural elements that contribute to its functionality:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality

-

The 3-nitrophenyl substituent provides a rigid aromatic component with the electron-withdrawing nitro group

-

The propanoic acid moiety provides carboxylic acid functionality for peptide bond formation

-

The R-stereochemistry at the central carbon atom defines its specific three-dimensional arrangement

Physical and Chemical Properties

The physical and chemical properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid determine its behavior in various chemical reactions and influence its applications in peptide synthesis.

Physical Properties

The compound exhibits characteristic physical properties that impact its handling and application in laboratory settings:

Table 3: Physical Properties

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Physical State | Solid |

| Odor | Odorless or faintly characteristic |

| Density | Approximately 1.3–1.4 g/cm³ |

| Melting Point | 150–160°C (varies with purity) |

| Boiling Point | Decomposes before boiling |

The compound typically appears as a white to off-white crystalline powder at room temperature . Its melting point range of 150-160°C indicates its thermal stability characteristics, though it's notable that the compound tends to decompose rather than boil when heated to high temperatures . This thermal behavior is significant for laboratory processing and handling considerations.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

Table 4: Chemical Properties

| Property | Description |

|---|---|

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water |

| Stability | Stable under normal conditions; sensitive to strong oxidizers and bases |

| Reactivity | Carboxylic acid group available for peptide coupling; Fmoc group removable under basic conditions |

| Functional Groups | Carboxylic acid, protected amine, nitro group, aromatic rings |

The compound exhibits selective solubility, being readily soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used in peptide synthesis . Its limited solubility in water is advantageous for certain purification processes. The presence of the Fmoc protecting group provides orthogonal protection, being stable under acidic conditions but readily cleaved by bases such as piperidine, which is a crucial feature for its application in solid-phase peptide synthesis.

The carboxylic acid functionality allows for activation and subsequent peptide bond formation, while the nitro group on the phenyl ring can serve as a handle for further chemical modifications or as a spectroscopic tag for monitoring reactions .

Applications in Peptide Chemistry

The primary application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid is in peptide synthesis, where it serves as a specialized building block.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound serves several critical functions:

| Application Area | Description |

|---|---|

| Peptidomimetics | Used to introduce constrained amino acid derivatives in peptide-based drug candidates |

| Structure-Activity Relationship Studies | Enables systematic modification of peptide structures to optimize biological activity |

| Peptide-Based Pharmaceuticals | Valuable building block for the synthesis of therapeutic peptides |

| Bioconjugation | The nitro group provides a handle for further derivatization and conjugation |

Synthesis and Preparation

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid typically involves the Fmoc protection of the corresponding unprotected amino acid.

Synthetic Pathways

The synthetic route to this compound generally involves the following steps:

-

Preparation of the unprotected (R)-3-amino-3-(3-nitrophenyl)propanoic acid

-

Introduction of the Fmoc protecting group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

A documented synthesis pathway starts with the preparation of the unprotected acid followed by Fmoc protection:

Table 6: Synthetic Method

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Acid 2a and 2b, NaOH, Fmoc-OSu | Acetonitrile/water, 20°C, 3h | 67% |

| 2 | Acidification | 5% HCl to pH 4-5 | - |

| 3 | Purification | Recrystallization from ethanol-dioxane (50:50) | - |

According to published synthetic procedures, the compound can be synthesized by reacting the unprotected amino acid with Fmoc-OSu in a mixture of acetonitrile and aqueous sodium hydroxide . The reaction is typically conducted at room temperature for about 3 hours, followed by acidification to pH 4-5 using dilute hydrochloric acid. The precipitated product is then isolated by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol-dioxane mixture. This synthetic approach typically yields the desired product in approximately 67% yield .

Characterization Data

The compound can be characterized using various analytical techniques:

Table 7: Spectroscopic Data

| Analysis Method | Characteristic Data |

|---|---|

| IR Spectrum | ν (cm⁻¹): 3429, 3202, 1724, 1693, 1601, 1520, 1447, 1354, 1223, 1057, 856, 760, 741 |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.90-3.09 (m, 1H, CH₂), 3.25 (dd, 1H, CH₂, ²J 13.7, ³J 4.3 Hz), 4.13-4.34 (m, 4H, 2CH₂, 2CH), 7.23-7.45 (m, 4H arom), 7.54 (d, 2H arom, ³J 8.6 Hz), 7.60-7.64 (m, 2H arom), 7.79 (d, 1H, NH, ³J 8.6 Hz), 7.88 (d, 2H arom, ³J 7.5 Hz), 8.14 (d, 2H arom, ³J 8.6 Hz), 12.93 (s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 36.62 (CH₂), 47.03 (CH), 55.25 (CH), 66.03 (CH₂), 120.56, 123.69, 125.62, 127.45, 128.07, 130.94, 141.16, 144.20, 146.73 (arom), 156.39 (CONH), 173.27 (COOH) |

| Mass Spectrum (ESI) | m/z: 455.1214 [M + Na]⁺ |

These spectroscopic data provide confirmation of the structural features of the compound . The IR spectrum shows characteristic peaks for the carboxylic acid, amide, and nitro functionalities. The ¹H NMR spectrum provides information about the proton environments within the molecule, while the ¹³C NMR spectrum confirms the carbon framework. The mass spectral data, showing the sodium adduct of the molecular ion, provides verification of the molecular weight.

| Supplier | Catalog Number | Package Sizes | Purity | Delivery Time |

|---|---|---|---|---|

| Ark Pharm | H-015527 | Various | Not specified | Not specified |

| MySkinRecipes | 104235 | 0.250g, 1.000g | 98% | 10-20 days |

| Bide Pharmatech | Not specified | Not specified | 95+% | Not specified |

The compound is marketed by several chemical suppliers specializing in research chemicals and peptide synthesis reagents . It is typically available in various package sizes, ranging from small research quantities (e.g., 0.250g) to larger amounts (e.g., 1.000g) for more extensive applications . The purity specifications generally range from 95% to 98%, which is suitable for most research applications .

| Aspect | Recommendation |

|---|---|

| Storage Temperature | 2-8°C |

| Container | Sealed, moisture-proof container |

| Light Exposure | Protect from light |

| Stability | Stable under recommended storage conditions |

| Handling Precautions | Use in well-ventilated area; avoid dust formation |

The compound should be stored in a cool environment, typically between a temperature range of 2-8°C, to maintain its stability and prevent degradation . It should be kept in a sealed container to protect it from moisture and atmospheric contaminants. Like many Fmoc-protected compounds, it may be sensitive to prolonged exposure to light, so storage in amber containers or in the dark is advisable.

| Parameter | Information |

|---|---|

| GHS Pictogram | Warning |

| Hazard Statements | H315-H319-H335 (Skin irritation, serious eye irritation, may cause respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water) |

| Storage | Store in a well-ventilated place. Keep container tightly closed |

According to available safety data, the compound carries hazard statements indicating potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate precautionary measures should be taken when handling the compound, including avoiding breathing dust or fumes (P261) and following specific eye contact procedures if exposure occurs (P305+P351+P338). Like many research chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment.

Related Compounds and Structural Analogs

Several structurally related compounds share similar applications and properties with (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid.

Positional Isomers and Stereoisomers

The compound has several closely related structural variants that differ in the position of the nitro group or stereochemistry:

Table 11: Related Compounds

| Compound | CAS Number | Key Difference |

|---|---|---|

| (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid | 517905-93-0 | Nitro group at 2-position instead of 3-position |

| (R)-3-Amino-3-(4-nitrophenyl)propanoic acid | 501120-99-6 | Lacks Fmoc protecting group; nitro group at 4-position |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | 511272-32-5 | Methoxy group instead of nitro group at 3-position |

| Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid | 282525-10-4 | Racemic mixture (R and S isomers) |

These related compounds offer synthetic chemists options for fine-tuning the properties of peptides or other target molecules . The positional isomers (ortho, meta, para substitution of the nitro group) can influence the electronic and steric properties of the resulting peptides, while the stereoisomers provide access to different three-dimensional arrangements. The availability of both protected (Fmoc) and unprotected forms allows for flexibility in synthetic planning.

Functional Group Variations

Beyond positional and stereochemical variations, related compounds with different functional groups offer expanded chemical diversity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume